(S)-5-(Pyridin-4-yl)pyrrolidin-2-one
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Overview
Description
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one is a chiral compound with a pyridine ring attached to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Pyridin-4-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidinone derivatives.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-5-(Pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as prolyl-tRNA synthetase, inhibiting their activity
Pathways Involved: By inhibiting these enzymes, the compound disrupts protein synthesis in pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-2-one: A closely related compound with similar structural features.
Pyrrolidinone Derivatives: Other derivatives of pyrrolidinone with varying substituents on the pyridine ring.
Uniqueness
(S)-5-(Pyridin-4-yl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5S)-5-pyridin-4-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFNBLOMCXHBX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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